![molecular formula C15H11F6NO B1275147 [4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine CAS No. 771572-16-8](/img/structure/B1275147.png)

[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

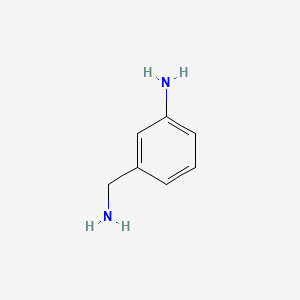

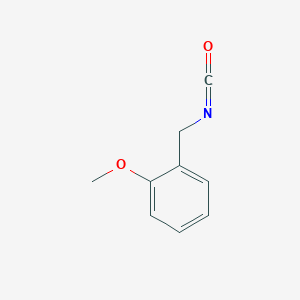

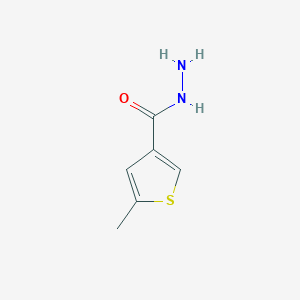

“[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine” is a chemical compound with the CAS Number: 771572-16-8 . It has a molecular weight of 335.25 and its IUPAC name is {4- [3,5-bis (trifluoromethyl)phenoxy]phenyl}methanamine . The compound is a white to yellow solid .

Molecular Structure Analysis

The InChI code of the compound is 1S/C15H11F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-13(6-10)23-12-3-1-9(8-22)2-4-12/h1-7H,8,22H2 . The compound has a complex structure with a total of 23 heavy atoms .Physical And Chemical Properties Analysis

The compound is a white to yellow solid with a molecular weight of 335.25 . It has a storage temperature of 2-8°C . The compound has a complex structure with a total of 23 heavy atoms .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

Compounds with the 3,5-bis(trifluoromethyl)phenyl group have been studied for their potential as antimicrobial agents. Specifically, derivatives such as pyrazole compounds have shown potent growth inhibition of drug-resistant bacteria like MRSA, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL . These compounds are promising candidates for developing new antibiotics to combat antibiotic-resistant infections.

Organocatalysis

The motif of 3,5-bis(trifluoromethyl)phenyl is extensively used in organocatalysts, particularly in (thio)urea derivatives. These catalysts are crucial for activating substrates and stabilizing developing charges in transition states through hydrogen bonding . Such catalysts are instrumental in promoting a wide range of organic transformations, making them valuable in synthetic organic chemistry.

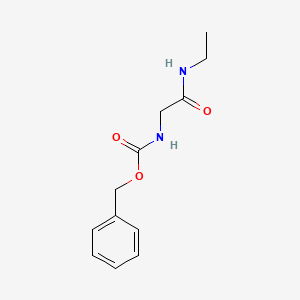

Chemical Derivatization

This compound can be used in the chemical derivatization of amino-functionalized surfaces. It serves as a precursor for creating arylaminothiocarbonylpyridinium zwitterionic salts, which are formed through an exothermic reaction with 4-pyrrolidinopyridine . This application is significant in the field of surface chemistry and materials science.

Biocatalysis

The bioreduction of compounds containing the 3,5-bis(trifluoromethyl)phenyl group has been explored using fungal mycelia. This process evaluates the catalytic abilities of the mycelia to synthesize enantiomerically pure compounds . Such biocatalytic processes are essential for producing pharmaceuticals and fine chemicals.

Development of Growth Inhibitors

Derivatives of this compound have been synthesized as potent growth inhibitors of planktonic Gram-positive bacteria. They have been found effective against biofilms of S. aureus, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL . This application is particularly relevant in the fight against persistent bacterial infections.

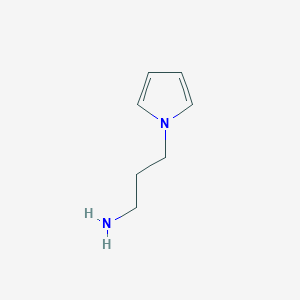

Synthesis of Zwitterionic Salts

The compound is involved in the synthesis of zwitterionic salts, which have applications in various fields, including pharmaceuticals and organic electronics . These salts have unique properties due to their dual ionic character, making them useful in a variety of chemical processes.

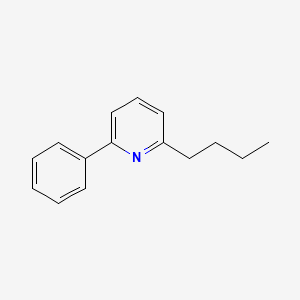

Catalyst Development

The 3,5-bis(trifluoromethyl)phenyl motif is a privileged structure in the development of catalysts for organic chemistry. It has been used to create Schreiner’s thiourea, a catalyst that has significantly advanced the field of H-bond organocatalysis .

Antibiotic-Resistant Bacterial Infections

Research has focused on designing novel antibiotics using this compound to tackle antibiotic-resistant bacterial infections. The design and synthesis of new derivatives aim to address the urgent need for effective treatments against menacing pathogens like Enterococci and MRSA .

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-13(6-10)23-12-3-1-9(8-22)2-4-12/h1-7H,8,22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMJNIFCYZYXCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F6NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405600 |

Source

|

| Record name | [4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine | |

CAS RN |

771572-16-8 |

Source

|

| Record name | [4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)

![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)